molecular formula C14H12F2O2 B15289236 4,4'-Difluoro-2,2'-dimethoxybiphenyl CAS No. 5400-65-7

4,4'-Difluoro-2,2'-dimethoxybiphenyl

Katalognummer: B15289236
CAS-Nummer: 5400-65-7
Molekulargewicht: 250.24 g/mol
InChI-Schlüssel: QIXUFJYYNZWNEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Difluoro-2,2’-dimethoxybiphenyl is an organic compound with the molecular formula C14H12F2O2 It is a biphenyl derivative characterized by the presence of two fluorine atoms and two methoxy groups attached to the biphenyl core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluoro-2,2’-dimethoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 4,4’-Difluoro-2,2’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Difluoro-2,2’-dimethoxybiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and quinones.

    Reduction Reactions: Products include cyclohexyl derivatives and partially hydrogenated biphenyls.

Wissenschaftliche Forschungsanwendungen

4,4’-Difluoro-2,2’-dimethoxybiphenyl has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-Difluoro-2,2’-dimethoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    4,4’-Difluorobiphenyl: Lacks the methoxy groups, resulting in different chemical reactivity and applications.

    2,2’-Dimethoxybiphenyl: Lacks the fluorine atoms, affecting its electronic properties and stability.

    4,4’-Dichloro-2,2’-dimethoxybiphenyl:

Uniqueness: 4,4’-Difluoro-2,2’-dimethoxybiphenyl is unique due to the combination of fluorine and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .

Eigenschaften

CAS-Nummer

5400-65-7

Molekularformel

C14H12F2O2

Molekulargewicht

250.24 g/mol

IUPAC-Name

4-fluoro-1-(4-fluoro-2-methoxyphenyl)-2-methoxybenzene

InChI

InChI=1S/C14H12F2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3

InChI-Schlüssel

QIXUFJYYNZWNEZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.